Gusathion MS

Description

Contextualization of Organophosphate Insecticides in Modern Agriculture

Organophosphate (OP) insecticides represent a significant class of chemical compounds that have been integral to modern agricultural practices. numberanalytics.comkrishibazaar.in Developed from research on nerve agents in the 1930s and 1940s, they were not commercialized for agricultural use until after World War II. wikipedia.orgoup.com Organophosphates gained prominence following the widespread banning of many organochlorine insecticides (like DDT) in the 1970s, becoming a primary tool for pest control globally. wikipedia.orgresearchgate.net

Their effectiveness stems from their mode of action as acetylcholinesterase inhibitors. numberanalytics.comkrishibazaar.inwikipedia.org By blocking this essential enzyme, organophosphates disrupt the nervous systems of insects, leading to paralysis and death. numberanalytics.comwikipedia.orgresearchgate.net This mechanism makes them highly effective against a broad spectrum of pests that can cause significant crop damage. marketsandata.com The use of these insecticides has been crucial in protecting crop yields, ensuring food quality, and bolstering the agricultural economy. krishibazaar.inmarketsandata.com While their use has declined in some regions due to the development of newer insecticide classes like pyrethroids and neonicotinoids, organophosphates have played a pivotal role in shaping pest management strategies for decades. krishibazaar.inwikipedia.org

Identification of Active Components: Azinphos-methyl (B128773) and Demeton-S-methylsulphone

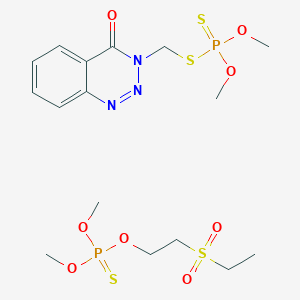

Gusathion MS is a combination insecticide, formulated as a wettable powder, deriving its efficacy from two distinct organophosphate active ingredients: Azinphos-methyl and Demeton-S-methylsulphone . fao.orgontosight.aianses.fr The formulation was designed to leverage the complementary strengths of each component. fao.org While the concentration of azinphos-methyl could vary, demeton-S-methylsulphone was consistently included at a specific ratio. fao.org

Azinphos-methyl acts as a non-systemic, broad-spectrum insecticide that is effective through both contact and ingestion. apvma.gov.auwaterquality.gov.au Demeton-S-methylsulphone is a systemic insecticide, meaning it is absorbed and translocated within the plant, making it particularly effective against pests that feed on plant juices. fao.orgwikipedia.org It functions as a contact and stomach poison. fao.org This dual formulation provided a comprehensive approach to pest control, targeting a wider range of insect types than either compound could alone. fao.org

Table 1: Properties of Active Components in this compound

| Property | Azinphos-methyl | Demeton-S-methylsulphone |

|---|---|---|

| IUPAC Name | S-(3,4-Dihydro-4-oxobenzo[d]- wikipedia.orgCurrent time information in Scott County, US.nih.gov-triazin-3-ylmethyl) O,O-dimethyl phosphorodithioate | S-2-ethylsulphonylethyl O,O-dimethyl phosphorothioate |

| Molecular Formula | C₁₀H₁₂N₃O₃PS₂ bionity.com | C₆H₁₅O₃PS₂ wikipedia.org |

| Mode of Action | Non-systemic acetylcholinesterase inhibitor apvma.gov.auwaterquality.gov.au | Systemic acetylcholinesterase inhibitor fao.org |

| Primary Function | Control of chewing insects fao.org | Control of sucking insects fao.org |

Historical Development and Initial Agricultural Applications

The development of the components of this compound dates to the mid-20th century. Azinphos-methyl, also known by the trade name Guthion, was derived from nerve agents developed during World War II and was first registered as an insecticide in the United States in 1959. wikipedia.orgbionity.com Demeton-S-methyl was first described in 1950 and was introduced commercially by Bayer AG in 1957 as an improvement over a previous mixture of demeton (B52138) isomers. wikipedia.orginchem.org

This compound, the combined product, received its first authorization in France on December 1, 1966. anses.fr Its initial applications were broad, targeting numerous insect pests on a wide variety of agricultural crops. ca.gov It was used extensively on fruit and nut crops, vegetables, and ornamentals. fao.orgca.gov For instance, in Australia, azinphos-methyl was first registered in the late 1960s and became a common component of spray programs for fruit orchards. apvma.gov.au The product was initially used for the control of many insect pests on pome and stone fruits, citrus, grapes, and sugar beets in several European countries. fao.orgapvma.gov.au

Evolution of Application Scope and Target Pests

The application scope of this compound was defined by the specific pest targets of its two active ingredients. The combination created a broad-spectrum insecticide effective against both chewing and sucking insects. fao.org

Azinphos-methyl was primarily aimed at controlling chewing insects. fao.org Its key targets included:

Codling moth (Cydia pomonella) apvma.gov.auherbiguide.com.au

Light brown apple moth (Epiphyas postvittana) apvma.gov.auherbiguide.com.au

Oriental fruit moth (Grapholita molesta) herbiguide.com.au

Macadamia nutborer (Cryptophlebia ombrodelta) herbiguide.com.au

Various beetle species and caterpillars numberanalytics.comherbiguide.com.au

Demeton-S-methylsulphone was effective as a systemic insecticide against sucking insects, such as: fao.org

Aphids (Aphidae) fao.org

Thrips (Thysanoptera) fao.org

Leafhoppers (Cicadellidae) fao.org

Mites (Tetranychidae) fao.org

Over time, the use of this compound evolved. Initially applied in preventative, calendar-based spray programs, its use later became incorporated into Integrated Pest Management (IPM) strategies. apvma.gov.au In IPM programs, it was often used more selectively, for example, to manage pest outbreaks that exceeded economic thresholds or to prepare a field for the introduction of biological control agents. apvma.gov.au Eventually, due to regulatory reviews and concerns, the use of azinphos-methyl, and consequently this compound, was phased out or banned in many countries, including the European Union and the United States. wikipedia.org

Table 2: Primary Target Pests of this compound Active Components

| Active Component | Pest Type | Specific Examples |

|---|---|---|

| Azinphos-methyl | Chewing Insects | Codling moth, Light brown apple moth, Oriental fruit moth, Spring beetle, Macadamia nutborer fao.orgapvma.gov.auherbiguide.com.au |

| Demeton-S-methylsulphone | Sucking Insects | Aphids, Mites, Thrips, Leafhoppers fao.org |

Properties

CAS No. |

8066-08-8 |

|---|---|

Molecular Formula |

C16H27N3O8P2S4 |

Molecular Weight |

579.6 g/mol |

IUPAC Name |

3-(dimethoxyphosphinothioylsulfanylmethyl)-1,2,3-benzotriazin-4-one;2-ethylsulfonylethoxy-dimethoxy-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C10H12N3O3PS2.C6H15O5PS2/c1-15-17(18,16-2)19-7-13-10(14)8-5-3-4-6-9(8)11-12-13;1-4-14(7,8)6-5-11-12(13,9-2)10-3/h3-6H,7H2,1-2H3;4-6H2,1-3H3 |

InChI Key |

JLHMQJDKLMWTGY-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)CCOP(=S)(OC)OC.COP(=S)(OC)SCN1C(=O)C2=CC=CC=C2N=N1 |

Origin of Product |

United States |

Insecticidal and Acaricidal Action Mechanisms of Gusathion Ms

Acetylcholinesterase Inhibition as Primary Mechanism of Action

The primary mode of action for both active components of Gusathion MS, azinphos-methyl (B128773) and demeton-S-methylsulphone, is the inhibition of the enzyme acetylcholinesterase (AChE). ontosight.aiapvma.gov.auwikipedia.orgherts.ac.uk AChE is a critical enzyme in the central nervous system of insects and other animals. ontosight.ai Its function is to break down the neurotransmitter acetylcholine (B1216132) (ACh) at the synaptic cleft, the space between nerve cells. This breakdown terminates the nerve signal, allowing the neuron to return to its resting state.

Organophosphate insecticides like azinphos-methyl and demeton-S-methylsulphone bind to the active site of AChE, effectively inactivating it. wikipedia.orgnih.gov This inactivation is often due to the phosphorylation of a serine hydroxyl group within the enzyme's active site. wikipedia.org With AChE inhibited, acetylcholine accumulates in the synaptic cleft, leading to continuous and uncontrolled nerve impulses. nih.gov This persistent stimulation of nerve cells results in hyperactivity, tremors, paralysis, and ultimately, the death of the insect. ontosight.ai

Synergistic Effects of Azinphos-methyl and Demeton-S-methylsulphone Components on Target Organisms

This compound is formulated as a wettable powder containing 250 g of azinphos-methyl and 75 g of demeton-S-methylsulphone per kilogram. nih.govapvma.gov.au The combination of these two organophosphates can produce a synergistic effect, meaning the combined toxicity is greater than the sum of the individual effects of each component. nih.gov

While azinphos-methyl is a broad-spectrum insecticide effective against a range of pests, demeton-S-methylsulphone is particularly effective against sucking insects. fao.org This combination broadens the spectrum of activity of this compound. fao.org Research has shown that combining different organophosphates can lead to enhanced toxicity and mutagenicity in some organisms. For instance, a study on the yeast Saccharomyces pombe demonstrated synergistic effects when trichlorfon (B7771407) was combined with azinphos-methyl. nih.gov Although this study did not directly involve demeton-S-methylsulphone, it highlights the potential for synergistic interactions between organophosphate compounds. The European Union has also recognized the need to assess the cumulative and synergistic effects of pesticides, including organophosphates. europa.eueuropa.eu

Spectrum of Pest Control Activity Across Agricultural Systems

This compound exhibits a broad spectrum of activity, controlling both sucking and chewing insects, as well as mites, making it a versatile tool in various agricultural systems. apvma.gov.aufao.org It has been used on a variety of crops including pome fruits (apples, pears, quinces), stone fruits, citrus, macadamia nuts, and grapes. apvma.gov.auapvma.gov.au

Efficacy Against Sucking Insects (e.g., Aphids, Thrips, Leafhoppers, Mites)

The demeton-S-methylsulphone component of this compound is particularly effective against sucking insects. fao.org These pests feed by piercing plant tissues and sucking out the sap. The systemic nature of demeton-S-methylsulphone allows it to be absorbed by the plant and transported throughout its tissues, making it effective against pests that feed on various plant parts. herts.ac.uk

This compound has demonstrated efficacy against a range of sucking pests, including:

Aphids: These small, sap-sucking insects can cause significant damage to crops. biochemjournal.comfortunejournals.comscielo.brscielo.br

Thrips: These tiny insects can damage plants by feeding on them and by transmitting plant viruses. biochemjournal.comfortunejournals.comscielo.brscielo.br

Leafhoppers: These insects can cause "hopperburn," a condition where the leaves turn yellow and curl. thepharmajournal.com

Mites: While technically arachnids, some mite species are significant agricultural pests that are controlled by acaricides like this compound. herbiguide.com.aubayer.com.au

Interactive Table: Efficacy of Insecticides Against Common Sucking Pests

| Insecticide Group | Target Pests | General Efficacy |

| Organophosphates (e.g., this compound) | Aphids, Thrips, Leafhoppers, Mites | Broad-spectrum, often with systemic activity. herts.ac.ukfao.orgherbiguide.com.au |

| Neonicotinoids | Aphids, Whiteflies, Thrips, Jassids | Highly effective, often used as seed or foliar treatments. scielo.br |

| Spinosyns | Thrips, Caterpillars | Effective against specific pests with both contact and stomach activity. umn.edu |

| Carbamates | Aphids, Mites | Similar mode of action to organophosphates, inhibiting cholinesterase. umn.edu |

Efficacy Against Chewing Insects (e.g., Codling Moth, Light Brown Apple Moth)

The azinphos-methyl component of this compound is highly effective against chewing insects. fao.org This non-systemic insecticide acts as a contact and stomach poison. apvma.gov.auapvma.gov.au

Key chewing pests controlled by this compound include:

Codling Moth (Cydia pomonella): A major pest of apples and pears, the larvae of this moth bore into the fruit, causing significant economic losses. apvma.gov.auherbiguide.com.aunsw.gov.auhorticulture.com.au

Light Brown Apple Moth (Epiphyas postvittana): The larvae of this moth feed on the leaves and fruit of a wide range of plants, including apples and pears. apvma.gov.auherbiguide.com.aunsw.gov.auhorticulture.com.au

Control of Mites and Acarids

This compound also functions as an acaricide, controlling various mite species. apvma.gov.au Mites are not insects but are closely related to spiders. Several species are significant agricultural pests that feed on plants, causing stippling, discoloration, and defoliation.

This compound has been shown to be effective against:

Bryobia Mite: A pest of various fruit trees. herbiguide.com.au

Bulb Mites (Acarid Mites): These mites infest bulbs both in storage and in the field, contributing to decay. ucanr.edu

Spider Mites: Several species of spider mites are controlled by acaricides with different modes of action. irac-online.orgbasf.us

Interactive Table: Common Mite Pests and Control Strategies

| Mite Pest | Crops Affected | Management Strategies |

| Bryobia Mite | Fruit Trees | Acaricide application. herbiguide.com.au |

| Bulb Mites | Bulbs (e.g., lilies, onions) | Cultural controls (sanitation, avoiding injury), chemical treatments. ucanr.edu |

| Two-spotted Spider Mite | Wide range of crops | Acaricides with various modes of action, biological control. bayer.com.aubasf.us |

| European Red Mite | Pome fruit | Acaricides, integrated pest management. basf.us |

Environmental Dynamics and Fate of Gusathion Ms Constituents

Pathways of Environmental Degradation

The persistence of Gusathion MS's components in the environment is largely determined by abiotic degradation processes, including hydrolysis and phototransformation.

Hydrolysis in Aqueous Systems

Hydrolysis is a significant pathway for the breakdown of the active ingredients of this compound, particularly for azinphos-methyl (B128773), in aquatic environments. apvma.gov.au The rate of this chemical decomposition is highly dependent on the pH of the water. chemsociety.org.ngca.gov

Azinphos-methyl:

The hydrolytic stability of azinphos-methyl decreases as the pH increases. ca.gov It is relatively stable in acidic to neutral aqueous solutions but undergoes more rapid hydrolysis under alkaline conditions. apvma.gov.auapvma.gov.au For instance, at 25°C, the hydrolysis half-life of azinphos-methyl is reported to be approximately 39 to 42 days at pH 4, 23 to 25 days at pH 7, and significantly shorter, around 2 to 2.5 days, at pH 9. apvma.gov.auapvma.gov.au Another study conducted at 27°C reported half-lives of 46.51 hours at pH 4, 60.26 hours at pH 7, 45 hours at pH 9, and 42.26 hours at pH 11. chemsociety.org.ngchemsociety.org.ng These findings highlight that chemical hydrolysis is a more critical degradation process in alkaline waters. ca.gov

Methamidophos (B33315) (a degradation product of the second active ingredient, demeton-S-methylsulfon):

Similar to azinphos-methyl, the rate of abiotic hydrolysis of methamidophos is pH-dependent. epa.gov It is stable in acidic conditions, with less than 10% degradation observed after 30 days at pH 5 and 25°C. epa.gov However, its degradation accelerates in neutral and alkaline environments. The calculated hydrolysis half-lives at pH 7 and pH 9 are 27 days and 3.2 days, respectively. epa.govfao.org Some sources report a half-life of 660 days at pH 4, 5 days at pH 7, and 3 days at pH 9. pic.int

Interactive Data Table: Hydrolysis Half-life of Azinphos-methyl at 27°C

| pH | Half-life (hours) |

| 4 | 46.51 |

| 7 | 60.26 |

| 9 | 45.00 |

| 11 | 42.26 |

| Data sourced from a study on the abiotic hydrolysis of azinphos-methyl. chemsociety.org.ngchemsociety.org.ng |

Interactive Data Table: Hydrolysis Half-life of Methamidophos

| pH | Half-life (days) | Temperature (°C) |

| 5 | >30 | 25 |

| 7 | 27 | 25 |

| 9 | 3.2 | 25 |

| Data sourced from an EPA reregistration eligibility decision document. epa.gov |

Azinphos-methyl:

The hydrolysis of azinphos-methyl, particularly under alkaline conditions, involves the cleavage of the P-O ester bond. chemsociety.org.ng This process leads to the formation of several degradation products. Major metabolites identified include benzazimide and/or hydroxymethyl benzazimide. ca.gov Other identified products are anthranilic acid, bis(methylbenzazimide) sulphide, and trace amounts of the azinphos-methyl oxygen analog. chemsociety.org.ngca.gov In studies conducted at pH 9, anthranilic acid was found to constitute between 18.1% and 22.8% of the parent compound after 30 days. epa.gov

Methamidophos:

Hydrolysis of methamidophos in neutral and alkaline solutions yields degradation products such as O-desmethyl methamidophos, S-methyl phosphoramidothioate (DMPT), and the volatile degradate dimethyldisulfide. epa.gov

pH-Dependency of Hydrolysis

Phototransformation Processes

Phototransformation, or the breakdown of chemical compounds by light, is another crucial degradation pathway for the constituents of this compound, occurring in both water and on soil surfaces. epa.govfao.orgacs.org

Azinphos-methyl:

Azinphos-methyl is susceptible to photodegradation in water. apvma.gov.au Studies using both artificial light and natural sunlight have demonstrated this, with reported half-lives ranging from less than 0.5 to 3 days. apvma.gov.au One study estimated a direct photolysis half-life of 76.7 hours in a pH 4.35 solution at 30°C. epa.gov The major metabolites formed during aqueous photolysis are benzazimide and anthranilic acid. apvma.gov.au Another study identified N-methyl anthranilic acid as a highly fluorescent intermediate photoproduct. islandscholar.ca

Methamidophos:

In sterile aqueous solutions, methamidophos undergoes slow photodegradation. epa.gov One study reported a dark control-corrected half-life of over 200 days. epa.gov Another study under simulated and natural sunlight found half-lives of 37 and 90 days, respectively. pic.int The photocatalytic degradation of methamidophos, for example in the presence of titanium dioxide (TiO2) under UV irradiation, has been shown to be more rapid. acs.orgnih.gov This process involves both electron transfer and hydroxylation, leading to the formation of intermediates containing phosphorus. acs.orgnih.gov

Azinphos-methyl:

The photodegradation of azinphos-methyl on soil surfaces appears to be a slower process compared to its degradation in water. Two studies using natural sunlight calculated the net half-life of photodegradation on air-dried soils to be between 232 and 241 days. apvma.gov.au The main metabolites were found in low concentrations and were not identified in these particular studies. apvma.gov.au

Methamidophos:

Methamidophos degrades rapidly on soil surfaces when exposed to a mercury vapor lamp, with a dark control-corrected half-life of 63 hours. epa.gov The major degradation product identified in this process is S-methyl phosphoramidothioic acid (SMPAA), with smaller amounts of DMPT also observed. fao.org

Direct and Sensitized Photodegradation in Water

Biodegradation in Soil and Water Matrices

The breakdown of azinphos-methyl and methamidophos in the environment is significantly influenced by microbial activity.

Azinphos-methyl: Microbial degradation is a primary route for the disappearance of azinphos-methyl from soil and water. ca.gov In soil, microorganisms transform azinphos-methyl into several metabolites. The main degradation products identified in soil and by selected soil microorganisms include benzazimide, thiomethylbenzazimide, bis-(benzazimidyl-methyl) disulfide, and anthranilic acid. nih.gov Other metabolites that have been identified under various conditions include the azinphos-methyl oxygen analog, mercaptomethyl benzazimide, hydroxymethyl benzazimide, and N-methyl benzazimide. nih.govca.gov The formation of these products indicates that both hydrolysis and oxidation are key microbial degradation pathways. Ultimately, more complete mineralization can yield carbon dioxide. In aquatic environments, biodegradation is also a crucial process, leading to the formation of benzazimide and anthranilic acid as major metabolites. ca.gov

Methamidophos: Microbial metabolism is the principal degradation mechanism for methamidophos in soil. The degradation process involves the hydrolysis of ester and amino groups. A primary intermediate degradate is O-desmethyl methamidophos, which is itself rapidly metabolized by soil microorganisms into carbon dioxide and microbial biomass. epa.gov Another significant degradate is DMPT (O,S-dimethyl phosphorothioate). epa.govregulations.gov In some cases, methamidophos can be desaminated to form desamino-methamidophos, followed by desmethylation to yield methyl dihydrogen phosphate (B84403) and phosphoric acid. inchem.org Fungi such as Aspergillus oryzae and Cladosporium cladosporioides have been shown to degrade methamidophos, utilizing it as a source of nitrogen and phosphorus. bdbotsociety.org

The presence or absence of oxygen significantly affects the degradation rate of both compounds.

Azinphos-methyl: Under aerobic (oxygen-present) conditions, the degradation of azinphos-methyl in soil is moderately paced, with reported half-lives ranging from 21 to 49 days. In one study, the half-life in a non-sterile sandy loam soil under aerobic conditions was 21 days. ca.govepa.gov Another study in sandy loam soil reported an aerobic half-life of 44 days. ymparisto.fiepa.gov Degradation is considerably slower under anaerobic (oxygen-free) conditions. Following a 30-day aerobic incubation, the half-life of azinphos-methyl in the same sandy loam soil increased to 68 days under anaerobic conditions. ca.govepa.govymparisto.fi The much longer half-life of 355 days in sterile soil highlights the critical role of microbial activity in its breakdown. ca.govepa.gov

Methamidophos: Methamidophos degrades rapidly in aerobic soil environments. epa.gov Reported half-lives under aerobic laboratory conditions are generally less than 6 days, and in the field, they can be as short as 3 days. One study calculated a half-life of just 14 hours in a sandy loam soil under aerobic conditions. epa.gov In contrast, under anaerobic aquatic conditions, methamidophos is more persistent, with an observed half-life of 41 days. epa.gov This suggests that if methamidophos reaches groundwater where anaerobic conditions may prevail, its persistence could increase. epa.gov

Microbial Metabolism and Transformation Products

Persistence and Half-Life in Agricultural Ecosystems

The persistence of this compound constituents in agricultural settings is variable and depends on numerous factors, including soil type, crop, and environmental conditions.

Soil Half-Life Variability Based on Soil Type and Conditions

Azinphos-methyl: The half-life of azinphos-methyl in soil is highly variable. Field studies have shown that it is not persistent, with one report indicating 90% degradation within 30 days. ca.gov However, half-life values can range widely. For example, in field studies at two different locations in California, the half-lives were 5.3 and 10.9 days. ca.gov Other studies have reported half-lives ranging from 6.5 to 168 days, with an average of 67 days, depending on the formulation and whether it was incorporated into the soil. ca.gov Application method also plays a role; an emulsifiable concentrate applied to the soil surface had a half-life of 12 days, which increased to 28 days when a granular formulation was tilled into the soil. ca.gov In a Carrington silt loam incubated at 30°C, 95% of the applied azinphos-methyl degraded within 6 to 22 days. nih.gov

Methamidophos: Methamidophos is generally considered non-persistent in soil. herts.ac.uk Its half-life in aerobic soils varies with soil type: 1.9 days in silt, 4.8 days in loam, and 6.1 days in sand. orst.edupic.int In sandy loam, the half-life can range from 10 to 12 days. pic.int Field dissipation studies have shown that methamidophos residues may not be detectable for more than a few days after application.

Foliar Dissipation and Half-Life

Azinphos-methyl: When applied to crops, azinphos-methyl residues on foliage dissipate over time. The half-life of this pesticide on treated apple trees was found to be between 2.6 and 6.3 days. ca.gov On cherry leaves, the dissipation half-life was calculated to be 5 days at a site in Michigan and 12 days at a site in Oregon. For vegetable and forage crops, the foliar half-life under field conditions typically ranges from three to five days. ca.gov

Methamidophos: The dissipation of methamidophos from plant surfaces is also relatively rapid. In studies on tomato plants, the half-life in fruit was measured at 4.8 to 5.1 days, while on leaves, it was 5.5 to 5.9 days. orst.edupic.int In a comparison on tobacco plants, the decline of methamidophos residues was faster in the field (half-life of 5 days) than in a glasshouse (half-life of 15 days). For pepper plants, the half-life was found to be 6.04 days on fruits and 4.80 days on leaves. tandfonline.com

Water Column Persistence and Sediment Interaction

Azinphos-methyl: In aquatic environments, azinphos-methyl is generally not persistent. ca.gov Its degradation is influenced by sunlight and microorganisms, with a reported half-life of up to two days in pond water. ca.gov In one study, the half-life in seawater (pH 8.1) was 26 days, while in river water (pH 7.3), it was 42 days when incubated in the dark. nih.gov Azinphos-methyl adsorbs strongly to soil and sediment particles due to its low water solubility, which limits its mobility and potential to leach into groundwater. ca.gov This strong adsorption means that if it enters surface waters, it is likely to be associated with suspended particulates that can settle into the sediment. epa.gov

Data Tables

Table 1: Half-Life of Azinphos-methyl in Different Environmental Matrices

| Matrix | Condition | Half-Life (Days) | Reference |

|---|---|---|---|

| Soil | Aerobic | 21 - 49 | |

| Anaerobic | 68 | ca.govepa.gov | |

| Field | 5.3 - 168 | ca.gov | |

| Foliage | Apple Trees | 2.6 - 6.3 | ca.gov |

| Cherry Leaves | 5 - 12 | ||

| Water | Pond Water | < 2 | ca.gov |

| River Water (pH 7.3) | 42 | nih.gov |

Table 2: Half-Life of Methamidophos in Different Environmental Matrices

| Matrix | Condition | Half-Life (Days) | Reference |

|---|---|---|---|

| Soil | Aerobic (Silt) | 1.9 | orst.edupic.int |

| Aerobic (Loam) | 4.8 | orst.edupic.int | |

| Aerobic (Sand) | 6.1 | orst.edupic.int | |

| Foliage | Tomato Leaves | 5.5 - 5.9 | orst.edupic.int |

| Tobacco (Field) | 5 | ||

| Water | pH 7 | 27 | epa.gov |

| pH 9 | 3.2 | epa.gov | |

| Water-Sediment System | 4 - 6 |

Transport and Distribution in Environmental Compartments

The movement of azinphos-methyl and methidathion (B32985) through the soil profile is largely influenced by their adsorption to soil particles and subsequent potential for leaching into groundwater.

Azinphos-methyl is considered to be moderately absorbed by soils, a process strongly dependent on the soil's organic matter content. apvma.gov.auapvma.gov.au Studies have reported an average organic carbon-water (B12546825) partition coefficient (Koc) of 757, with a range of 407 to 1172. apvma.gov.auapvma.gov.au This moderate adsorption gives azinphos-methyl medium mobility in soil. apvma.gov.au Desorption studies indicate that it can be released fairly readily from adsorption sites. apvma.gov.auapvma.gov.au

Research has shown that the Freundlich adsorption coefficient (Ka) for azinphos-methyl increases with higher soil organic carbon content, from 3.33 in a sandy loam with 1.4% organic carbon to 28.50 in a high organic silt loam with 4.6% organic carbon. ymparisto.fi Despite laboratory studies suggesting minimal leaching, with only small quantities of the pesticide moving through soil columns, field data have indicated its persistence and detection in groundwater during the application season in some regions. nih.gov One laboratory study found that without prior aging in soil, about 0.2-0.3% of unchanged azinphos-methyl was recovered in the leachate. ymparisto.fi However, another study noted that in alkaline soils with low organic matter, leaching through different soil horizons was minimal. nih.gov

Methidathion generally exhibits limited to moderate potential for leaching. epa.gov It has a relatively short soil half-life of 1.5 to 8 days, with microbial degradation being the primary breakdown route. ca.gov This rapid degradation, combined with its soil adsorption properties, gives it a low likelihood of leaching into groundwater. ca.govmdpi.com Freundlich binding constants (Kads) have been reported to range from 2.5 to 16. epa.gov Chemicals found in groundwater typically have soil/water partition coefficients below 5, placing methidathion on the borderline with respect to leaching potential. epa.gov However, its rapid degradation in topsoil layers may limit the amount that reaches groundwater. epa.govmdpi.com In one study, methidathion was not detected in groundwater samples even though it was present in the soils of 18 out of 20 sites studied. mdpi.com

Table 1: Soil Adsorption Coefficients for Azinphos-methyl

| Soil Type | Organic Carbon (%) | Freundlich Adsorption Coefficient (Ka) | Source |

|---|---|---|---|

| Sandy Loam | 1.4 | 3.33 | ymparisto.fi |

| Silt Loam | 1.8 | 11.04 | ymparisto.fi |

| High Organic Silt Loam | 4.6 | 28.50 | ymparisto.fi |

| Silt Loam | N/A | 16.75 | ymparisto.fi |

| Sandy Loam | N/A | 7.6 | ymparisto.fi |

| Silty Clay | N/A | 9.85 | ymparisto.fi |

Contamination of aquatic environments is a significant concern for the constituents of this compound, primarily occurring through surface runoff from treated agricultural areas and spray drift. ontosight.ainhmrc.gov.aunhmrc.gov.au

Azinphos-methyl has been detected in surface waters following its agricultural use. nhmrc.gov.au Runoff events, particularly after heavy rainfall, can transport the pesticide from fields into adjacent water bodies. cambridge.org For instance, a runoff event in the Wilmot River, Canada, resulted in azinphos-methyl concentrations between 0.4 and 0.8 µg/L. cambridge.org This incident led to a sharp decline in benthic macroinvertebrate abundance and diversity. cambridge.org In the Lourens River of South Africa, transient peak levels of azinphos-methyl reached 0.82 μg/L in water due to runoff and spray drift from orchards. oup.com The U.S. Environmental Protection Agency (EPA) estimated the environmental concentration of azinphos-methyl in surface waters to be 0.016 mg/L (16 µg/L). nhmrc.gov.au The risk assessment for this compound concluded that runoff and drift from all treatment sites pose a risk to freshwater fish and aquatic invertebrates. epa.gov

Methidathion also has the potential to contaminate surface water through runoff. ca.govnhmrc.gov.au It has been detected in California surface waters as a result of rain runoff from dormant spray applications in winter. ca.gov The compound is moderately water-soluble, which facilitates its transport in runoff. ca.gov While it degrades rapidly in soil and water, runoff and drift from treated areas may still be hazardous to aquatic organisms in neighboring areas. mdpi.comepa.govchemrobotics.com The primary routes for methidathion to reach water bodies are dissolved in the runoff water phase or adsorbed to eroding soil particles. epa.gov

Table 2: Reported Concentrations of this compound Constituents in Aquatic Environments

| Compound | Location/Study Type | Concentration | Source |

|---|---|---|---|

| Azinphos-methyl | Wilmot River, Canada (Runoff Event) | 0.4–0.8 µg/L | cambridge.org |

| Azinphos-methyl | Lourens River, South Africa (Peak Level) | 0.82 µg/L | oup.com |

| Azinphos-methyl | USA (Estimated Environmental Concentration) | 0.016 mg/L (16 µg/L) | nhmrc.gov.au |

| Methidathion | California, USA (Surface Water Detection) | Detected | ca.gov |

The entry of azinphos-methyl and methidathion into the atmosphere is primarily governed by their volatility, with subsequent atmospheric dispersion influenced by meteorological conditions. researchgate.netcdnsciencepub.com

Azinphos-methyl is not expected to significantly volatilize from moist or dry soil surfaces. nih.gov This is due to its low vapor pressure (2.0 x 10⁻⁷ mm Hg) and a low estimated Henry's Law constant (2.9 x 10⁻⁹ atm-cu m/mole), which indicates a low tendency to partition from water to air. nih.gov However, volatilization may still contribute to atmospheric contamination, and once in the atmosphere, subsequent deposition can contribute to surface water pollution. researchgate.net While long-range transport via volatilization is considered unlikely, azinphos-methyl has been detected in air monitoring samples, which is more likely attributable to spray drift from nearby sources rather than volatilization. epa.gov Research has included azinphos-methyl in models to estimate downwind air concentrations from treated fields. researchgate.netacs.org

Methidathion is considered relatively non-volatile due to its low vapor pressure. ca.gov Despite this, residues have been detected in ambient air during the summer growing season in agricultural areas. ca.gov For example, air samples collected in Sequoia National Park, California, near agricultural regions, detected methidathion at a concentration of 230 pg/cu m. nih.gov Like azinphos-methyl, it has been used in atmospheric dispersion models to calculate downwind concentrations near treated fields. researchgate.netacs.org The presence of these compounds in the atmosphere, whether from drift or volatilization, can lead to their transport and deposition in other areas. researchgate.net

Table 3: Physicochemical Properties Related to Volatilization

| Compound | Property | Value | Source |

|---|---|---|---|

| Azinphos-methyl | Vapor Pressure | 2.0 x 10⁻⁷ mm Hg | nih.gov |

| Azinphos-methyl | Henry's Law Constant | 2.9 x 10⁻⁹ atm-m³/mol | nih.gov |

| Azinphos-methyl | Water Solubility | 29 mg/L | oup.comnih.gov |

| Methidathion | Vapor Pressure | 2.5 x 10⁻⁴ Pa (1.88 x 10⁻⁶ mm Hg) | epa.gov |

| Methidathion | Water Solubility | 240 ppm (mg/L) | epa.gov |

Ecological Impact Assessments of Gusathion Ms on Non Target Organisms

Effects on Soil Invertebrate Communities (e.g., Earthworms)

Gusathion MS and its components have demonstrated toxicity to crucial soil invertebrates like earthworms. Laboratory studies determined the 14-day LC50 (the concentration lethal to 50% of the test population) for earthworms to be 59 mg/kg of soil for technical grade azinphos-methyl (B128773) and 158 mg/kg for a this compound formulation (equivalent to 39 mg of active ingredient per kg of soil), classifying azinphos-methyl as moderately toxic. apvma.gov.au Field tests have shown significant reductions in earthworm populations in pastures treated with Gusathion M. apvma.gov.au While some studies suggest a low risk to earthworms at typical application rates, others indicate that certain formulations can have adverse effects on earthworm reproduction even at lower concentrations. apvma.gov.au For methamidophos (B33315), another component of this compound, the lethal concentration for 50% of earthworms (LC50) was found to be 34 mg of active ingredient per kg of soil. publications.gc.ca However, due to its rapid degradation in soil, it is suggested that a negative impact on earthworms is not expected under typical conditions. pic.int

Aquatic Organism Responses and Ecotoxicology

The introduction of this compound into aquatic environments, primarily through spray drift, can have significant consequences for a wide range of organisms.

Toxicity to Freshwater Fish Species

Azinphos-methyl, a key active ingredient in this compound, is recognized as being moderately to very highly toxic to freshwater fish. orst.edu For many fish species, the 96-hour LC50 values are less than 1 mg/L. orst.edu For instance, the 96-hour LC50 for rainbow trout is reported to be as low as 0.003 mg/L. orst.edu Fish poisoned by azinphos-methyl exhibit symptoms of central nervous system impairment, such as erratic swimming and convulsions, followed by rapid gill movements, paralysis, and ultimately death. orst.edu

In contrast, methamidophos is generally considered slightly toxic to fish, with 96-hour LC50 values for species like rainbow trout, goldfish, and carp (B13450389) ranging from 25 to 100 mg/L. publications.gc.cafao.orgorst.edu

Interactive Data Table: Acute Toxicity of this compound Components to Freshwater Fish

| Chemical | Species | Exposure Time (hours) | LC50 (mg/L) | Toxicity Class | Reference |

| Azinphos-methyl | Rainbow Trout (Oncorhynchus mykiss) | 96 | 0.003 | Very Highly Toxic | orst.edu |

| Azinphos-methyl | Northern Pike (Esox lucius) | 96 | 0.00036 | Very Highly Toxic | waterquality.gov.au |

| Azinphos-methyl | Goldfish (Carassius auratus) | 96 | 4.27 | Moderately Toxic | waterquality.gov.au |

| Methamidophos | Rainbow Trout (Oncorhynchus mykiss) | 96 | 25-51 | Slightly Toxic | orst.edu |

| Methamidophos | Carp (Cyprinus carpio) | 96 | 100 | Slightly Toxic | orst.edu |

| Methamidophos | Guppy (Poecilia reticulata) | 96 | 46 | Slightly Toxic | orst.edu |

Impact on Aquatic Invertebrates (e.g., Daphnia, Amphipods)

Aquatic invertebrates are particularly vulnerable to the components of this compound. Azinphos-methyl is highly toxic to a wide range of these species, including shellfish, with LC50 values often below 1 µg/L. orst.edu For the freshwater amphipod Gammarus fasciatus, the LC50 has been reported to be as low as 0.16 to 0.25 µg/L. apvma.gov.au Studies on the amphipod Hyalella curvispina have identified two subpopulations with vastly different susceptibilities to azinphos-methyl; the 96-hour LC50 for the resistant group was 166 µg/L, while for the susceptible group it was only 0.77 µg/L. nih.gov

Methamidophos is also very highly toxic to freshwater invertebrates. publications.gc.ca The 48-hour EC50 (the concentration that affects 50% of the population) for Daphnia magna is 0.27 mg/L. fao.orgherts.ac.uk Risk assessments have identified acute and long-term risks for aquatic invertebrates like Daphnia magna associated with the use of methamidophos. pic.int

Interactive Data Table: Acute Toxicity of this compound Components to Aquatic Invertebrates

| Chemical | Species | Exposure Time (hours) | LC50/EC50 (µg/L) | Toxicity Class | Reference |

| Azinphos-methyl | Gammarus fasciatus (Amphipod) | 96 | 0.16 - 0.25 | Very Highly Toxic | apvma.gov.au |

| Azinphos-methyl | Hyalella curvispina (Susceptible Amphipod) | 96 | 0.77 | Very Highly Toxic | nih.gov |

| Azinphos-methyl | Hyalella curvispina (Resistant Amphipod) | 96 | 166 | Highly Toxic | nih.gov |

| Azinphos-methyl | Daphnia magna (Water Flea) | 48 | <1 | Very Highly Toxic | orst.edu |

| Methamidophos | Daphnia magna (Water Flea) | 48 | 270 | Very Highly Toxic | fao.orgherts.ac.uk |

| Methamidophos | Freshwater Invertebrates | - | 26 | Very Highly Toxic | publications.gc.ca |

Bioaccumulation Potential in Aquatic Organisms

Bioaccumulation refers to the accumulation of substances in an organism at a rate faster than they can be eliminated. For the components of this compound, the potential for bioaccumulation differs.

Azinphos-methyl is not expected to bioaccumulate significantly in aquatic organisms. herts.ac.uk While some uptake can occur, it is generally not retained in the tissues for long periods.

Similarly, methamidophos is considered to have a low potential for bioaccumulation, which is indicated by its low octanol-water partition coefficient (log Pow of -0.8). pic.intfao.org Laboratory studies have shown that the bioaccumulation of methamidophos in largemouth bass is insignificant, with a maximum bioconcentration factor of only 0.09 times in the whole fish. epa.gov

Impact on Beneficial Arthropods and Pollinators

The broad-spectrum nature of this compound means it can also harm beneficial insects that play vital roles in ecosystems, such as pollination and natural pest control.

Toxicity to Honeybees (Apis mellifera)

Both active ingredients of this compound are highly toxic to honeybees. orst.eduherts.ac.uk Azinphos-methyl is known to cause severe losses to bee populations if used when bees are active in the treatment area. orst.educa.gov The oral LD50 (the dose that is lethal to 50% of the test population) for azinphos-methyl in honeybees is approximately 0.2 µg per bee. tandfonline.com

Methamidophos is also classified as highly toxic to honeybees, with a reported LD50 of 1.37 µg per bee. publications.gc.ca Its use can disrupt some biological control systems by harming beneficial insects. pan-india.org

Interactive Data Table: Acute Toxicity of this compound Components to Honeybees

| Chemical | Route of Exposure | LD50 (µ g/bee ) | Toxicity Class | Reference |

| Azinphos-methyl | Oral | ~0.2 | Highly Toxic | tandfonline.com |

| Methamidophos | Contact | 1.37 | Highly Toxic | publications.gc.ca |

Effects on Non-Apis Pollinators and Wild Bees

While the toxicity of many pesticides is often evaluated using the honey bee (Apis mellifera) as a model, there is growing recognition of the need to understand the impacts on non-Apis pollinators, such as wild bees. nih.gov These species can be more susceptible to pesticides due to differences in physiology, nesting habits, and foraging behaviors. nih.gov

This compound (azinphos-methyl) is recognized as highly toxic to bees in general. apvma.gov.auherts.ac.uk Laboratory studies have determined the acute contact and oral LD50 (the dose lethal to 50% of a test population) to be approximately 1 µ g/bee or even lower, with some tests showing an oral LD50 of 0.15 µ g/bee and contact LD50s as low as 0.063 µ g/bee . apvma.gov.au Plant residues of azinphos-methyl can remain highly toxic to bees for a period ranging from 4 to 13 days after application. apvma.gov.au

Research has specifically highlighted the dangers to non-Apis species. For instance, a 90% mortality rate was observed in the pollinating leaf-cutting bee after a nine-day exposure to alfalfa that had been treated with azinphos-methyl in a greenhouse setting. ca.govorst.edu This demonstrates a significant risk to solitary and other wild bees that are essential for the pollination of numerous crops and wild plants. Azinphos-methyl is considered so detrimental that its use is prohibited when bees are actively visiting a treatment area. oregonstate.edu

| Species Group | Observed Effect | Key Finding | Source |

|---|---|---|---|

| Honey Bees (Apis mellifera) | High Acute Toxicity | Oral/contact LD50 values range from 0.063 to ~1 µg/bee. Residues on plants remain highly toxic for 4-13 days. | apvma.gov.au |

| Leaf-cutting Bees (Family Megachilidae) | High Mortality | A 90% mortality rate was recorded after a 9-day exposure to treated alfalfa. | ca.govorst.edu |

| General Wild Bees | High Hazard | Classified as highly toxic, requiring restrictions on application during bee flight to prevent severe losses. | oregonstate.eduopenagrar.de |

Impact on Predatory Mites and Other Natural Enemies

The effectiveness of Integrated Pest Management (IPM) programs relies heavily on the presence of natural enemies that help control pest populations. apvma.gov.au this compound, due to its broad-spectrum nature, can be highly disruptive to these beneficial species, including predatory mites and various insect predators and parasitoids. oup.comusda.gov

Studies have shown that azinphos-methyl consistently causes high mortality in a range of natural enemies. oup.com For example, when applied to plants, formulations of azinphos-methyl were found to be "slightly harmful" to predatory mites, causing 30-80% mortality according to the International Organisation for Biological Control (IOBC) scale. apvma.gov.au Other research described it as moderately hazardous to predatory mites, with mortality rates reaching up to 89% in field treatments. apvma.gov.au The predatory mite Phytoseiulus persimilis, a key biological control agent for spider mites, is known to be moderately sensitive to pesticides. cornell.edu

The impact extends to other crucial natural enemies. Dried residues of azinphos-methyl on leaves are toxic to parasitic wasps, which are important for controlling pests like scale insects. apvma.gov.auusda.gov Research on the green lacewing (Chrysoperla externa), a polyphagous predator, has shown that organophosphorus insecticides like azinphos-methyl can be persistent and harmful to both its larval and adult stages. scielo.br Similarly, the convergent lady beetle (Hippodamia convergens) has demonstrated high susceptibility to organophosphates. oup.com

The disruption of these natural enemy populations can lead to secondary pest outbreaks, as the organisms that once kept them in check are eliminated. scielo.br

| Natural Enemy | Type | Observed Effect | Source |

|---|---|---|---|

| Predatory Mites (e.g., Phytoseiulus persimilis) | Acarina | Classified from "slightly harmful" to "moderately hazardous," with mortality rates between 30% and 89%. | apvma.gov.auapvma.gov.au |

| Parasitic Wasps | Insecta | Dried residues on leaves are toxic. Ground applications were found to reduce parasitoid activity. | apvma.gov.auusda.gov |

| Green Lacewings (Chrysoperla externa) | Insecta | Organophosphates are generally persistent and harmful to larvae and adults. | scielo.br |

| Convergent Lady Beetle (Hippodamia convergens) | Insecta | Highly susceptible to organophosphate insecticides. | oup.com |

| Insidious Flower Bug (Orius insidiosus) | Insecta | Found to be highly toxic in some residue bioassays. | oup.com |

Trophic Transfer and Broader Ecosystem Effects

The impact of this compound extends beyond direct toxicity to individual organisms, affecting broader ecosystem structure and function through trophic transfer and other indirect effects. Trophic transfer occurs when a chemical moves up the food chain, from plants to herbivores and then to carnivores. While azinphos-methyl is not expected to bioaccumulate significantly, its high toxicity means that even small amounts transferred through the food web can have adverse effects. herts.ac.ukregulations.gov

Azinphos-methyl has been identified as a significant cause of aquatic kill incidents in the United States, indicating its potential to harm fish and aquatic invertebrates when it enters waterways through runoff. regulations.govapvma.gov.au It is considered moderately to very highly toxic to fish and highly toxic to aquatic invertebrates. ca.govorst.edu Model ecosystem studies have shown that azinphos-methyl can reduce populations of key aquatic invertebrates like Daphnia spp. at low concentrations.

On land, the compound is moderately toxic to earthworms, with field tests showing significant reductions in worm populations at high application rates. apvma.gov.auapvma.gov.au The loss of earthworms and other soil organisms can negatively affect soil health and nutrient cycling. There is also evidence that organophosphates can have sublethal effects on wildlife, such as impacting reproduction in birds. publications.gc.ca The widespread impact on invertebrates, both terrestrial and aquatic, disrupts the food base for higher-level organisms like birds, amphibians, and mammals, leading to broader ecosystem instability. orst.edupublications.gc.ca

Evolution of Pest Resistance to Gusathion Ms

Biochemical and Physiological Mechanisms of Insecticide Resistance

Insects have evolved two primary mechanisms to counteract the toxic effects of insecticides like Gusathion MS (an organophosphate): enhanced metabolic detoxification and alteration of the insecticide's target site. researchgate.net

Metabolic resistance is a common defense mechanism where insects utilize families of detoxification enzymes to break down or sequester the insecticide before it can reach its target site. researchgate.netnih.gov This process renders the toxic molecule harmless and is often achieved through the increased production or efficiency of specific enzymes.

Esterases: This family of enzymes plays a crucial role in detoxifying organophosphate insecticides. Research has shown that resistance to azinphos-methyl (B128773), the active ingredient in Gusathion, in predatory mites is significantly linked to the induction of non-specific esterase activity. apvma.gov.au These enzymes hydrolyze the ester bonds within the insecticide molecule, leading to its rapid degradation within resistant individuals. apvma.gov.au Elevated esterase activity is a well-documented mechanism of resistance against numerous organophosphates. nih.govd-nb.info

Cytochrome P450 Monooxygenases (P450s): The cytochrome P450 enzyme superfamily is vital for the detoxification of a wide array of foreign compounds, including insecticides. researchgate.netmdpi.com These enzymes typically function by oxidizing the insecticide, which can either directly detoxify it or make it more water-soluble and easier to excrete. researchgate.net Increased P450 activity is a key mechanism of resistance and can be caused by the up-regulation or duplication of the genes that code for these enzymes. researchgate.netmdpi.com While direct studies on this compound are specific, the role of P450s in organophosphate resistance is broadly established, contributing to the metabolic breakdown of the toxicant. nih.govd-nb.info

The table below summarizes the key enzyme families involved in the metabolic detoxification of insecticides.

| Enzyme Family | Function | Role in Resistance to Organophosphates |

| Esterases | Hydrolyze ester bonds | Directly degrade the insecticide molecule, preventing it from reaching the nervous system. apvma.gov.au |

| Cytochrome P450s | Oxidize foreign compounds | Metabolize the insecticide into less toxic or more easily excreted forms. researchgate.netmdpi.com |

| Glutathione S-transferases (GSTs) | Conjugate molecules with glutathione | Facilitate the detoxification and excretion of insecticides. researchgate.netd-nb.info |

This compound is a Group 1B insecticide, meaning it functions as an acetylcholinesterase (AChE) inhibitor. herbiguide.com.au AChE is a critical enzyme in the central nervous system of both insects and mammals, responsible for breaking down the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, organophosphates cause an accumulation of acetylcholine, leading to continuous nerve stimulation, paralysis, and eventual death of the insect.

Target-site insensitivity occurs when a genetic mutation alters the structure of the AChE enzyme. frontiersin.org This change prevents or reduces the ability of the insecticide molecule to bind to it, rendering the insect resistant to its toxic effects. Even if the insecticide reaches the nervous system, it cannot effectively inhibit the modified enzyme. nih.gov

Studies on the codling moth (Cydia pomonella), a major target pest for Gusathion, have identified this mechanism. A laboratory-selected strain with high resistance to azinphos-methyl (Raz strain) demonstrated significantly less sensitive AChE compared to a susceptible strain. researchgate.net Further molecular analysis of this resistant strain identified a specific mutation (F399V) in the cydpom-ace1 gene, which codes for the AChE enzyme. researchgate.net This single amino acid substitution is believed to alter the active site of the enzyme, thereby reducing its sensitivity to azinphos-methyl and carbaryl. researchgate.net Similar mutations in the AChE gene have been linked to organophosphate resistance in other insect species. nih.govcgiar.org

Enhanced Detoxification Enzyme Activity (e.g., Esterases, Cytochrome P450)

Geographic and Species-Specific Patterns of Resistance Development

The development of resistance to this compound is not uniform; it varies significantly among different insect species and geographic locations, largely depending on the history of insecticide use in a given area.

Codling Moth (Cydia pomonella): The codling moth is a globally significant pest of pome fruits, and its control has historically relied on organophosphates. nih.gov Consequently, resistance has been widely reported. For example, field populations in the apple and pear growing region of Lleida, Spain, were assessed for resistance to azinphos-methyl after control failures were observed. researchgate.net Bioassays established a baseline LC50 (the concentration required to kill 50% of the population) of 200 mg/L for a susceptible laboratory population. researchgate.net The monitoring of field populations is critical in such regions to track the spread of resistance. nih.gov Resistance in codling moths is often linked to both enhanced detoxification and target-site insensitivity. researchgate.netresearchgate.net

Oriental Fruit Moth (Grapholita molesta): This pest, which primarily attacks stone fruits like peaches and nectarines but also apples, is another key target for this compound. herbiguide.com.auwsu.edu Originating in China, it is now found in fruit-growing regions across the globe. wsu.edu While specific, widespread data on Gusathion resistance levels in the oriental fruit moth is less documented in the provided sources than for the codling moth, the principles of resistance evolution apply. Given its status as a target pest for organophosphates, populations under heavy selection pressure are at high risk of developing resistance through the same mechanisms seen in other tortricid moths. herbiguide.com.auresearchgate.net

The following table shows the baseline susceptibility of codling moth neonate larvae to azinphos-methyl and other insecticides from a study in Spain. This data is crucial for subsequent resistance monitoring.

| Insecticide | Susceptible Population LC50 (mg/L) |

| Azinphos-methyl | 200 |

| Phosmet | 420 |

| Lambda-cyhalothrin | 0.35 |

| Data from Bosch et al., 2006 researchgate.net |

Strategies for Resistance Management in Pest Populations

To preserve the effectiveness of this compound and other insecticides, structured resistance management strategies are essential. These strategies aim to reduce the selection pressure on pest populations, thereby delaying or preventing the evolution of resistance. irac-online.org

One of the most fundamental resistance management tactics is the rotation of insecticides with different Modes of Action (MoA). who.inttbpsci.com Continuous use of insecticides from the same MoA group (like Group 1B organophosphates) repeatedly selects for the same resistance traits. herbiguide.com.au By rotating to a different class of insecticide (e.g., pyrethroids, diamides, or insect growth regulators), the selection pressure is shifted. frontiersin.org Insects that have developed resistance to this compound may be susceptible to an insecticide with a different MoA. This strategy helps to keep the frequency of resistant individuals in the population low. who.int For a rotation to be effective, insecticides from unrelated classes should be used in a planned sequence, either within a single growing season or between seasons. nih.govresearchgate.net

Effective resistance management is impossible without robust monitoring programs. frontiersin.orgirac-online.org These programs are designed to detect the early signs of developing resistance before it leads to widespread control failures in the field. tbpsci.comwho.int

There are two main approaches to monitoring:

Proactive Monitoring: This involves collecting pest samples from the field at regular intervals and using laboratory bioassays to test for shifts in their susceptibility to an insecticide. irac-online.orgnih.gov By comparing the results to a known susceptible baseline, researchers can detect decreases in sensitivity over time. irac-online.org This provides an early warning, allowing for timely adjustments to control strategies. tbpsci.com

Reactive Monitoring: This approach is triggered by reports of reduced insecticide efficacy or control failures from growers and crop consultants. irac-online.org While less ideal than proactive monitoring, investigating these reports is crucial to confirm if resistance is the cause and to implement mitigation strategies to prevent its spread. irac-online.orgcottoninfo.com.au

Regular monitoring provides the data needed to make informed decisions about which insecticides to use and when to implement rotational strategies, forming the cornerstone of sustainable pest management. nih.govfrontiersin.org

Integrated Approaches to Mitigate Resistance Evolution

The evolution of pest resistance to this compound (Azinphos-methyl), a broad-spectrum organophosphate insecticide, has necessitated a shift from reliance on single-tactic chemical control to more sustainable Integrated Pest Management (IPM) strategies. usda.govhorticulture.com.au These integrated approaches combine various control methods to manage pest populations, delay the development of resistance, and minimize environmental impact. umn.edu The core principle of these strategies is to reduce the selection pressure exerted by the continuous and exclusive use of a single insecticide.

A cornerstone of mitigating resistance to this compound is the rotation of insecticides with different modes of action (MoA) . msu.edu this compound is classified as a Group 1B insecticide, an acetylcholinesterase (AChE) inhibitor. nzpps.org The repeated use of insecticides from the same MoA group allows naturally occurring resistant individuals in a pest population to survive and reproduce, eventually leading to a resistant population. nzpps.org To counteract this, IPM programs advocate for alternating applications of this compound with insecticides from different chemical classes that have distinct target sites in the pest. This multi-pronged chemical attack makes it more difficult for pest populations to develop resistance to any single compound.

Biological control introduces or conserves natural enemies of the target pest, such as predators, parasitoids, and pathogens. For the codling moth, entomopathogenic viruses like the Cydia pomonella granulovirus (CpGV) have been used as a biological insecticide. usda.govnih.gov Studies have shown that CpGV can provide control comparable to organophosphate insecticides. usda.gov Similarly, entomopathogenic fungi like Beauveria bassiana have been investigated for codling moth control. However, research has indicated that fruit damage in treatments with B. bassiana can be higher than in those treated with azinphos-methyl (2.0-4.0% compared to 0.95%). usda.gov The integration of these biological agents into a pest management program can reduce reliance on synthetic insecticides like this compound.

Monitoring pest populations and establishing action thresholds are fundamental to IPM. umn.edu This involves regularly scouting orchards and using tools like pheromone traps to determine pest density. nzpps.org Insecticide applications are only made when the pest population reaches a level that is likely to cause economic damage. This approach prevents unnecessary insecticide use, which in turn reduces selection pressure for resistance.

Research has demonstrated the declining efficacy of this compound in regions with a long history of its use, underscoring the urgency of adopting integrated approaches. A field study in Serbia highlighted the poor performance of azinphos-methyl in controlling codling moth compared to newer insecticides with different modes of action.

| Insecticide Treatment | Active Ingredient(s) | Fruit Damage (%) | Efficacy (%) |

|---|---|---|---|

| Chlorantraniliprole | Chlorantraniliprole | 0.3 | 98.4 |

| Chlorpyrifos + Cypermethrin | Chlorpyrifos + Cypermethrin | 1.0 | 94.5 |

| Novaluron | Novaluron | 1.1 | 94.0 |

| Pyriproxifen | Pyriproxifen | 1.9 | 89.6 |

| Azinphos-methyl (this compound) | Azinphos-methyl | 7.9 | 56.6 |

| Control (Untreated) | - | 18.2 | - |

Data sourced from a field trial conducted in Bela Crkva, Serbia in 2008. zemdirbyste-agriculture.lt

The data clearly indicates a significant reduction in the effectiveness of azinphos-methyl, with a fruit damage level of 7.9% and an efficacy of only 56.6%. zemdirbyste-agriculture.lt In contrast, newer chemistries and combinations demonstrated significantly higher efficacy, with fruit damage as low as 0.3%. zemdirbyste-agriculture.lt These findings provide strong evidence for the development of resistance to azinphos-methyl and emphasize the necessity of incorporating alternative and integrated control strategies to manage pest populations effectively. zemdirbyste-agriculture.lt

Advanced Analytical Methodologies for Gusathion Ms Residues

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone of pesticide residue analysis, enabling the separation of target analytes from complex sample matrices. Both gas and liquid chromatography are extensively utilized for the analysis of Gusathion MS and its primary active ingredient, azinphos-methyl (B128773).

Gas Chromatography (GC) with Various Detectors (e.g., FPD)

Gas chromatography (GC) is a well-established technique for the determination of thermally stable and volatile compounds like azinphos-methyl. epa.gov When coupled with specific detectors, GC offers excellent sensitivity and selectivity for organophosphorus pesticides.

The Flame Photometric Detector (FPD) is particularly well-suited for the analysis of organophosphorus compounds due to its high selectivity for phosphorus and sulfur. epa.govgcms.cznih.gov The FPD operates by measuring the light emitted from phosphorus- or sulfur-containing compounds as they are combusted in a hydrogen-rich flame. epa.gov This makes it a powerful tool for detecting azinphos-methyl, which contains both phosphorus and sulfur in its structure. nih.gov

Several methods have been developed that utilize GC-FPD for the quantification of azinphos-methyl in diverse samples, including agricultural products, water, soil, and air. nih.govnih.govosha.gov For instance, a gas chromatographic method was developed for the quantitative analysis of azinphos-methyl in imported crops like wheat, soybean, lemon, and orange, using a gas chromatograph equipped with an FPD. nih.gov Another method details the analysis of organophosphorus pesticides in whole water samples by capillary-column GC with flame photometric detection. The detection limit for azinphos-methyl using GC-FPD can be as low as 5 µg/L in water and 0.02 to 0.04 µg/g in crops. nih.govnih.gov

Table 1: Selected GC-FPD Methods for Azinphos-methyl Analysis

| Matrix | Extraction Solvent | Cleanup | Detection Limit | Reference |

| Agricultural Crops | Acetone (B3395972) | Charcoal column chromatography or coagulating reagent | 0.02-0.04 µg/g | nih.gov |

| Water, Soil, Waste | Not specified | Not specified | 5 µg/L | nih.gov |

| Air | Toluene (B28343) | Not specified | 0.0089 mg/m³ | osha.gov |

| Plant Material | Acetone | Solid phase extraction and silica (B1680970) gel column | 0.04 mg/kg | fao.org |

Liquid Chromatography (LC) Applications

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), provides a valuable alternative to GC, especially for compounds that are thermally labile or non-volatile. sielc.comapvma.gov.au Azinphos-methyl can be effectively analyzed using reverse-phase HPLC methods. sielc.com

A common approach involves using a C8 or C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.comsimiecoind.ro Detection is often achieved using a Diode Array Detector (DAD) or a UV detector. simiecoind.ro For instance, a simple and reliable HPLC-DAD method was developed for the determination of azinphos-methyl in water, utilizing a C8 column and a mobile phase of acetonitrile and ultrapure water (80:20, v/v). simiecoind.ro HPLC has also been employed to study the behavior of azinphos-methyl in clay minerals, demonstrating its utility in environmental fate studies. nih.gov Furthermore, HPLC methods have been developed for the analysis of azinphos-methyl in technical materials and formulations, showcasing the versatility of this technique. tandfonline.com

Tandem Mass Spectrometry (MS/MS) for Enhanced Sensitivity and Specificity

To overcome the limitations of conventional detectors and achieve higher sensitivity and specificity, mass spectrometry (MS) is often coupled with chromatographic systems. Tandem mass spectrometry (MS/MS) is particularly powerful as it provides structural information, enabling confident identification and quantification of analytes even at trace levels. eurl-pesticides.euthermofisher.com

The coupling of gas chromatography with tandem mass spectrometry (GC-MS/MS) offers a highly selective and sensitive method for the analysis of volatile pesticide residues like azinphos-methyl. eurl-pesticides.euthermofisher.com This technique is particularly useful for complex matrices where co-eluting interferences can be a problem. thermofisher.com In GC-MS/MS, the first mass spectrometer selects the precursor ion of the target analyte, which is then fragmented, and the second mass spectrometer monitors specific product ions. This multiple reaction monitoring (MRM) mode significantly reduces matrix effects and enhances selectivity. thermofisher.com A validation study for 93 pesticides in hay demonstrated the successful use of GC-MS/MS for the analysis of azinphos-methyl. eurl-pesticides.eu

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for a wide range of pesticides, including those that are not amenable to GC analysis. eurl-pesticides.euepa.gov It is also highly effective for the analysis of azinphos-methyl and its oxygen analog metabolite. epa.govepa.govnih.govnih.gov A rapid LC-MS/MS method was developed for the determination of azinphos-methyl and its oxygen analog in air sampling matrices, demonstrating significantly lower limits of quantification compared to typical GC-MS methods. nih.gov Another method allows for the direct injection of surface or ground water samples onto the LC-MS/MS system without prior sample preparation, showcasing the technique's robustness and efficiency. epa.gov

Table 2: Comparison of MS/MS Methods for Azinphos-methyl Analysis

| Technique | Key Advantages | Typical Application | Reference |

| GC-MS/MS | High selectivity for volatile compounds, reduced matrix effects. | Complex matrices like hay, fruits, and vegetables. | eurl-pesticides.euthermofisher.com |

| LC-MS/MS | Suitable for a wide range of compounds, high sensitivity and speed. | Water, air, soil, and biological samples. | epa.govepa.govnih.gov |

GC-MS/MS for Volatile Components

Sample Preparation and Extraction Protocols for Diverse Matrices

The effectiveness of any analytical method heavily relies on the efficiency of the sample preparation and extraction protocol. The goal is to isolate the target analytes from the sample matrix and remove interfering substances that could affect the accuracy of the results. osha.govepa.gov

For the analysis of this compound residues, various extraction and cleanup procedures have been developed for different matrices. Common extraction solvents include acetone, acetonitrile, and toluene. osha.govfao.orgepa.gov

A widely used technique for pesticide residue analysis in food and agricultural samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. gcms.cz This approach typically involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents like primary secondary amine (PSA) and graphitized carbon black (GCB). gcms.cz

For water samples, continuous liquid-liquid extraction with a solvent like methylene (B1212753) chloride has been used. In some instances, particularly with the high selectivity of LC-MS/MS, direct injection of water samples is possible. epa.gov

For soil samples, extraction with acetonitrile is a common practice. epa.gov In a method for determining azinphos-methyl and its oxygen analog in soil, residues were extracted with acetonitrile, diluted with water, and filtered before injection into an LC-MS/MS system. epa.gov

Air samples are often collected using sorbent tubes, such as those containing XAD-2 resin, which are then extracted with a suitable solvent like toluene or acetonitrile. osha.govnih.gov

The choice of extraction and cleanup method depends on the specific matrix, the target analytes, and the analytical instrument being used. The development of efficient and robust sample preparation protocols is essential for obtaining reliable and accurate data on this compound residues.

Plant and Agricultural Products (e.g., Fruits, Vegetables, Grapes)

The detection and quantification of this compound (azinphos-methyl) residues in plant and agricultural products are critical for ensuring food safety and regulatory compliance. A variety of advanced analytical methodologies have been developed and validated for this purpose, primarily centered around chromatographic techniques.

Gas chromatography (GC) coupled with a flame photometric detector (FPD) is a well-established method for analyzing azinphos-methyl. fao.org This technique separates compounds based on their volatility and polarity, with the FPD providing specific detection for phosphorus-containing substances like azinphos-methyl. fao.org Sample preparation for GC analysis often involves extraction with a solvent such as acetone, followed by a cleanup step using solid-phase extraction (SPE) to remove interfering matrix components. fao.org Another cleanup approach involves a novel passive diffusion technique where the solvent extract is placed in a polymeric membrane tube and dialyzed in cyclohexane. nih.govoup.com Azinphos-methyl diffuses through the membrane, leaving co-extractives behind, which provides a simple and cost-effective alternative to traditional cleanup methods. nih.govoup.com

High-performance liquid chromatography (HPLC) offers another robust method for residue analysis. nih.gov HPLC methods, often using a C8 or C18 column and an ultraviolet (UV) detector, can simultaneously determine multiple pesticide residues, including azinphos-methyl. nih.govresearchgate.net The mobile phase is typically a mixture of acetonitrile and water. researchgate.net For complex matrices like fruits and vegetables, the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction method is frequently employed for sample preparation before LC or GC analysis. researchgate.netfssai.gov.in

More advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) provide superior sensitivity and selectivity. researchgate.netresearchgate.netekb.egfao.org LC-MS/MS, in particular, has been used to develop multi-residue methods capable of detecting azinphos-methyl in fruit juices at very low concentrations. researchgate.net These mass spectrometry-based methods identify compounds based on both their retention time and their specific mass-to-charge ratios, offering a high degree of confidence in the results. ekb.eg

Table 1: Analytical Methods for this compound in Plant and Agricultural Products

Environmental Samples (Soil, Water, Air)

Monitoring this compound (azinphos-methyl) in environmental compartments is essential for assessing its distribution and persistence. Different analytical strategies are employed depending on the sample matrix.

Soil: For soil samples, methods include liquid chromatography-tandem mass spectrometry (LC-MS/MS), gas chromatography/mass spectrometry (GC/MS), and spectrofluorimetry. researchgate.netepa.govrsc.org An LC-MS/MS method involves extracting residues with acetonitrile, followed by dilution and filtration before direct injection into the instrument. epa.gov Quantification is achieved using isotopically labeled internal standards. epa.gov Spectrofluorimetric methods offer a simpler alternative, based on the alkaline hydrolysis of azinphos-methyl to its fluorescent metabolite, anthranilic acid. rsc.orgrsc.org This method involves methanol (B129727) extraction and has proven effective for cultivated soils. rsc.org Liquid chromatography has also been used to quantify the toxic oxygen analog of azinphos-methyl in soil surface dusts. oup.com

Water: A range of techniques is available for determining azinphos-methyl in water. Direct injection onto an LC-MS/MS system is a highly sensitive method for both surface and groundwater, capable of detecting the parent compound and its oxygen analog without extensive sample preparation. epa.gov High-performance liquid chromatography with a diode-array detector (HPLC-DAD) following solid-phase extraction is another validated approach for surface water analysis. simiecoind.ro Gas chromatography with a flame photometric detector (GC-FPD) and enzyme-linked immunosorbent assays (ELISA) have also been successfully applied. nih.govnih.gov ELISA provides a rapid screening tool with good sensitivity for analyzing spiked water samples. nih.gov For trace-level determination, adsorptive stripping voltammetry offers a very sensitive electrochemical procedure. researchgate.net

Air: Analysis of azinphos-methyl in air typically involves collecting samples by drawing air through adsorbent materials, followed by solvent extraction and chromatographic analysis. One established procedure uses OSHA versatile sampler (OVS-2) tubes containing a glass fiber filter and XAD-2 adsorbent resin. osha.gov The collected residues are then extracted with toluene and analyzed by GC-FPD. osha.gov A more sensitive and rapid method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for analyzing residues collected on XAD-2 resin or polyurethane foam (PUF) matrices. nih.gov This LC-MS/MS method is capable of detecting both azinphos-methyl and its oxygen analog at very low concentrations, making it suitable for monitoring pesticide drift. nih.gov

Table 2: Analytical Methods for this compound in Environmental Samples

Biological Samples (e.g., Animal Tissues, Milk)

Detecting this compound (azinphos-methyl) residues in biological samples like animal tissues and milk is vital for assessing dietary exposure and transfer through the food chain. The complex nature of these matrices, particularly their high fat content, necessitates robust extraction and cleanup procedures.

Animal Tissues: Multi-residue methods using both liquid chromatography (LC) and gas chromatography (GC) have been developed for the determination of azinphos-ethyl, a closely related compound, in animal tissues such as liver and brain. researchgate.net These methods typically involve an extraction step followed by cleanup using gel-permeation chromatography (GPC) and further fractionation on silica cartridges to remove lipids and other interferences. researchgate.net For metabolites, a spectrophotofluorometric method has been found suitable for determining the benzazimide moiety in tissues. inchem.org

Milk: Several methods have been validated for the analysis of azinphos-methyl in milk. A common approach involves extraction with a solvent mixture like acetone and petroleum ether, cleanup by GPC and SPE, and final determination by GC with a flame photometric detector. researchgate.net Gas chromatography-tandem mass spectrometry (GC-MS/MS) offers a highly specific and sensitive method for quantifying a range of pesticides, including azinphos-methyl, in cow milk, human milk, and baby formula. nih.gov Sample preparation for GC-MS/MS can involve a modified QuEChERS method. mdpi.com More recently, LC coupled to high-resolution mass spectrometry (LC-Orbitrap MS) has been used, providing accurate mass measurements that enhance identification and quantification. mdpi.com The fluorometric method based on the hydrolysis of the residue to anthranilic acid is also applicable to milk. inchem.org

Table 3: Analytical Methods for this compound in Biological Samples

Quantification, Detection Limits, and Method Validation in Environmental Monitoring

The reliability of environmental monitoring data for this compound (azinphos-methyl) depends on rigorous method validation and a clear understanding of key performance parameters, including quantification, detection limits, and precision.

Quantification: Quantification is typically achieved by constructing a calibration curve that plots the analytical instrument's response against known concentrations of a certified reference standard. osha.gov For complex matrices, matrix-matched calibration standards or the use of isotopically labeled internal standards are crucial for compensating for matrix effects (signal suppression or enhancement) and ensuring accuracy. epa.govepa.gov For example, in the LC-MS/MS analysis of soil and water, quantification is based on the use of d6-labeled azinphos-methyl as an internal standard. epa.govepa.gov